Structural Uniqueness: First 26-Hydroxytriterpenoid Isolated from Neem
Nimbocinone was identified as the first 26-hydroxytriterpenoid ever isolated from any part of the neem tree (Azadirachta indica), distinguishing it from the predominantly limonoid (tetranortriterpenoid) and steroid constituents typically reported from this species . Comparative structural analysis against co-isolated sitosterol and stigmasterol, as well as against known neem triterpenoids such as nimocinol and azadirachtin, confirms the presence of a unique C-26 hydroxyl group on the triterpenoid backbone .
| Evidence Dimension | Structural novelty |
|---|---|
| Target Compound Data | 26-hydroxytriterpenoid skeleton with C-26 hydroxyl group |
| Comparator Or Baseline | Sitosterol, stigmasterol, nimocinol, azadirachtin (lacking C-26 hydroxylation) |
| Quantified Difference | Presence of 26-hydroxyl group (qualitative structural distinction) |
| Conditions | Structural elucidation by spectral methods (IR, UV, 1H NMR, 13C NMR, mass spectrometry) and chemical studies |
Why This Matters
Structural novelty can translate to distinct biological activity profiles, making nimbocinone a valuable tool for probing structure-activity relationships in neem-derived triterpenoids.
- [1] Siddiqui, S., Mahmood, T., Siddiqui, B.S., Faizi, S. (1986). Isolation of a triterpenoid from Azadirachta indica. Phytochemistry, 25(9), 2183-2185. DOI: 10.1016/0031-9422(86)80087-5 View Source
